17alpha-Hydroxypregnenolone

Description

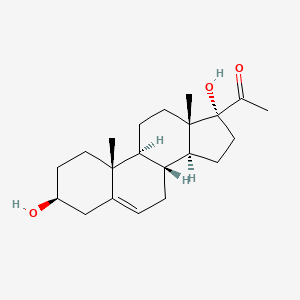

17alpha-Hydroxypregnenolone (17OHPreg) is a 21-carbon steroid hormone synthesized from pregnenolone via the action of CYP17A1 (steroid 17alpha-hydroxylase/17,20-lyase) . It serves as a critical intermediate in the delta-5 pathway of steroidogenesis, acting as a precursor for:

Structure

3D Structure

Properties

IUPAC Name |

1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERGUCIJOXJXHF-TVWVXWENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894988 | |

| Record name | 17alpha-Hydroxypregnenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 17a-Hydroxypregnenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

387-79-1 | |

| Record name | 17-Hydroxypregnenolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Hydroxypregnenolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17alpha-Hydroxypregnenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-β,17-α-dihydroxypregn-5-en-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 17-HYDROXYPREGNENOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ME40334S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 17a-Hydroxypregnenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

266 - 271 °C | |

| Record name | 17a-Hydroxypregnenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Catalytic Hydroxylation via CYP17A1

The primary biosynthetic route for this compound involves the hydroxylation of pregnenolone at the C17alpha position, mediated by the mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1). This enzyme, expressed in adrenal glands and gonads, requires molecular oxygen and NADPH as cofactors to catalyze the reaction. The process occurs in the endoplasmic reticulum, where CYP17A1 facilitates the insertion of a hydroxyl group into pregnenolone’s C17 position, forming this compound as a precursor for dehydroepiandrosterone (DHEA) and cortisol.

Reaction Conditions:

Microbial Transformation in Industrial Settings

Industrial-scale production often employs microbial systems engineered to express CYP17A1. Bacterial or fungal strains, such as Escherichia coli or Saccharomyces cerevisiae, are cultured in bioreactors under optimized conditions to maximize hydroxylation efficiency. For example, recombinant E. coli expressing human CYP17A1 and redox partners (cytochrome P450 reductase and cytochrome b5) can achieve conversion rates exceeding 70% under controlled pH and aeration.

Chemical Synthesis and Isotopic Labeling

Tritium-Labeled this compound

Tian et al. (2013) pioneered the synthesis of [3α-³H]-17alpha-Hydroxypregnenolone through a multi-step sequence starting from 5-pregnen-3β-ol-20-one. Key steps include:

-

Protection of the 3β-hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl).

-

Oxidation of the 17α-position via Oppenauer oxidation with aluminum isopropoxide and cyclohexanone.

-

Tritiation using tritium gas (³H₂) in the presence of a palladium catalyst.

-

Deprotection with tetra-n-butylammonium fluoride (TBAF) to yield [3α-³H]-17alpha-Hydroxypregnenolone.

Purification Challenges:

Alternative Chemical Routes

Chemical synthesis from 5-pregnen-3,20-dione involves:

-

Selective reduction of the 3-keto group using sodium borohydride (NaBH₄) in methanol.

-

Hydroxylation at C17alpha via Sharpless asymmetric dihydroxylation or enzymatic methods.

This route avoids isotopic labeling but requires stringent control over stereochemistry to prevent epimerization at C3 or C17.

Industrial Production and Scalability

Fermentation-Based Manufacturing

Microbial fermentation remains the most cost-effective method for large-scale production. Strains of Actinomycetes or Aspergillus are preferred for their high CYP17A1 expression and tolerance to steroid substrates. A typical fermentation protocol includes:

-

Medium: Soybean meal, glucose, and mineral salts.

-

Induction: IPTG (for bacterial systems) or galactose (for yeast).

-

Harvesting: Centrifugation and solvent extraction (e.g., ethyl acetate).

Table 1: Comparison of Microbial Systems for this compound Production

| Microbial Host | CYP17A1 Source | Yield (g/L) | Productivity (mg/L/h) |

|---|---|---|---|

| E. coli BL21 | Human | 1.2 | 0.05 |

| S. cerevisiae | Bovine | 0.8 | 0.03 |

| Streptomyces sp. | Native | 2.1 | 0.09 |

Downstream Processing

Crude extracts undergo purification via:

-

Solvent Partitioning: Separation using hexane/ethanol mixtures.

-

Column Chromatography: Silica gel or Sephadex LH-20 for desalting.

-

Crystallization: Methanol/water recrystallization to ≥95% purity.

Analytical Validation and Quality Control

GC-MS Quantification

A validated GC-MS method by Shackleton et al. (2001) enables precise measurement of this compound in plasma:

-

Derivatization: Heptafluorobutyryl (HFB) esters enhance volatility.

-

Detection: Selected ion monitoring (SIM) at m/z 467.0 (analyte) and m/z 471.0 (internal standard).

-

Sensitivity: Limit of quantification (LOQ) = 0.030 pmol, CV <8.3%.

Table 2: GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | DB-5MS (30 m × 0.25 mm) |

| Oven Program | 150°C → 300°C at 10°C/min |

| Ionization Mode | Electron Impact (70 eV) |

Chiral Purity Assessment

Chiral stationary phases (e.g., ChiralPak AD-H) resolve 3α- and 3β-³H isomers, ensuring radiochemical purity >98%. Nuclear magnetic resonance (NMR) further confirms structural integrity, with ³H-NMR distinguishing isotopomers.

Emerging Techniques and Innovations

Scientific Research Applications

Biosynthesis Pathway

17α-Hydroxypregnenolone is an intermediate in the synthesis of dehydroepiandrosterone (DHEA) and other steroid hormones. It is produced from pregnenolone through the action of the enzyme cytochrome P450 17α-hydroxylase (CYP17A1). This pathway is crucial as it directs the conversion of pregnenolone into either glucocorticoids or sex steroids, depending on the enzymatic activity present .

Clinical Diagnostics

Congenital Adrenal Hyperplasia (CAH) :

- Measurement of serum levels of 17α-OHP is vital for diagnosing certain types of CAH, particularly those caused by enzyme deficiencies like 21-hydroxylase and 17α-hydroxylase deficiencies. Elevated levels of 17α-OHP are indicative of 21-hydroxylase deficiency, while low or absent levels suggest 17α-hydroxylase deficiency .

Case Studies :

- A case study highlighted a 21-year-old female with 17α-hydroxylase deficiency who exhibited symptoms such as amenorrhea and hypertension. After appropriate treatment with hydrocortisone and estrogen, her hormonal levels normalized, showcasing the importance of diagnosing and managing this condition effectively .

Neurosteroid Research

17α-Hydroxypregnenolone is recognized as a neurosteroid, influencing neurological functions such as locomotion. Research has indicated its role in modulating neuronal activity and its potential therapeutic applications in neuropsychiatric disorders .

Therapeutic Applications

Hormonal Replacement Therapy :

- Due to its role as a precursor to sex steroids, 17α-OHP may be utilized in hormonal therapies for individuals with adrenal insufficiency or related disorders. For instance, patients with CAH may require supplementation to manage their hormone levels effectively .

Reproductive Health :

- In women with conditions like 17α-hydroxylase deficiency, assisted reproductive technologies may be necessary due to the lack of mature oocytes resulting from disrupted steroidogenesis. This highlights the compound's relevance not only in hormonal balance but also in fertility treatments .

Research Findings and Data Tables

Mechanism of Action

17alpha-Hydroxypregnenolone exerts its effects primarily through its role as a prohormone. It is converted to dehydroepiandrosterone (DHEA) by the enzyme 17,20-lyase. DHEA is further converted to sex steroids such as testosterone and estrogen. Additionally, this compound acts as a neuromodulator in the central nervous system, modulating locomotion and other functions .

Comparison with Similar Compounds

Structural Features :

- Molecular formula: C₂₁H₃₂O₃; molecular weight: 332.4770 .

- Contains a 3β-hydroxy group (Δ⁵ configuration) and a 17α-hydroxy group .

- CAS registry number: 387-79-1 .

Diagnostic Relevance:

- Elevated levels are associated with 3β-hydroxysteroid dehydrogenase (3β-HSD) deficiency , a form of congenital adrenal hyperplasia (CAH) .

- Measurement in plasma requires specialized techniques like isotope dilution gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to avoid cross-reactivity in immunoassays .

Comparison with Similar Compounds

Structural and Functional Comparisons

Diagnostic Cross-Reactivity

- 17OHPreg vs. 17OH-Progesterone: Cross-reactivity in immunoassays for 17OH-progesterone (used in CAH screening) can lead to false positives, necessitating confirmatory LC-MS/MS .

Research Findings and Clinical Implications

- 3β-HSD Deficiency: Elevated 17OHPreg/DHEA ratios (>10:1) are diagnostic .

- CYP17A1 Deficiency : Impaired 17OHPreg→DHEA conversion causes glucocorticoid and androgen deficiencies, with compensatory mineralocorticoid excess .

- Metabolomics in Disease : 17OHPreg sulfate has been identified in sepsis and ARDS cohorts, though its biological role remains unclear .

Analytical Methods

Biological Activity

17alpha-Hydroxypregnenolone (17-OH-PREG) is a steroid hormone synthesized from pregnenolone, primarily through the action of the cytochrome P450 17alpha-hydroxylase/C17,20-lyase enzyme (CYP17). This compound plays a crucial role in the biosynthesis of adrenal corticosteroids and gonadal steroids, influencing various physiological processes, including sexual differentiation and stress response. Recent research has shed light on its biological activities, particularly in relation to neurosteroidogenesis, liver health, and its implications in certain medical conditions.

Chemical Structure and Synthesis

This compound is classified as a C21 steroid. The synthesis pathway involves the conversion of cholesterol to pregnenolone, followed by the hydroxylation at the 17th carbon position mediated by CYP17. The enzymatic activity of CYP17 is pivotal as it also facilitates the conversion of 17-OH-PREG to dehydroepiandrosterone (DHEA) through its 17,20-lyase activity.

Neurosteroidogenesis

Recent studies have demonstrated that 17-OH-PREG is synthesized in the central nervous system (CNS), where it may influence neuronal function. The presence of CYP17 in brain tissues indicates that neurons can produce and utilize this steroid for local signaling. Immunohistochemical studies have shown widespread distribution of P450C17-like immunoreactivity in various brain regions, suggesting its potential role in modulating neurophysiological activities .

Anti-Ferroptotic Activity

Emerging evidence suggests that 17-OH-PREG acts as an agonist for GPR56, a G protein-coupled receptor involved in cellular signaling pathways that protect against ferroptosis—a form of regulated cell death associated with oxidative stress. This interaction has been linked to hepatoprotection, indicating that 17-OH-PREG may serve as a therapeutic target for liver injuries .

Congenital Adrenal Hyperplasia (CAH)

Deficiencies in enzymes like CYP17 can lead to conditions such as 17-alpha-hydroxylase deficiency (17OHD), characterized by impaired steroid biosynthesis. Patients typically exhibit hypertension, hypokalemia, and sexual development disorders due to the accumulation of mineralocorticoid precursors and the lack of sex hormones. Genetic studies have identified specific mutations in the CYP17A1 gene responsible for this condition .

| Clinical Feature | Description |

|---|---|

| Hypertension | Elevated blood pressure due to excess mineralocorticoids |

| Hypokalemia | Low potassium levels resulting from mineralocorticoid excess |

| Sexual Development Issues | Disorders related to underdeveloped or ambiguous genitalia |

Case Studies

- Case Report on 17OHD : A study involving five patients with mutations in CYP17A1 highlighted the clinical manifestations of 17OHD, including abnormal testosterone production and sexual infantilism. The patients exhibited varying phenotypes but shared common biochemical abnormalities indicative of steroidogenesis disruption .

- Liver Injury Study : Research indicated that treatment with 17-OH-PREG significantly reduced liver injury markers in models subjected to oxidative stress, underscoring its protective role against liver damage through GPR56 activation .

Research Findings

Recent findings illustrate the dual nature of 17-OH-PREG's biological activity:

- CNS Role : It contributes to neurosteroid synthesis and may affect mood and cognitive functions.

- Liver Protection : Acts through GPR56 to mitigate oxidative stress-related damage.

Chemical Reactions Analysis

17α-Hydroxylation via CYP17A1

17α-Hydroxypregnenolone is synthesized from pregnenolone through the 17α-hydroxylase activity of cytochrome P450 17A1 (CYP17A1) . This reaction introduces a hydroxyl group at the C17 position, directing steroidogenesis toward glucocorticoid and androgen pathways .

| Substrate | Product | Enzyme | Cofactors | Reference |

|---|---|---|---|---|

| Pregnenolone | 17α-Hydroxypregnenolone | CYP17A1 | NADPH, Oxygen, Cytochrome P450 oxidoreductase |

Key Mechanism :

-

CYP17A1 utilizes molecular oxygen and NADPH to hydroxylate pregnenolone at C17 .

-

The reaction is regulated by cytochrome b₅, which enhances 17,20-lyase activity over hydroxylase activity .

17,20-Lyase Activity of CYP17A1

CYP17A1 also catalyzes the cleavage of the C17–C20 bond in 17α-hydroxypregnenolone, producing dehydroepiandrosterone (DHEA) , a precursor for androgens and estrogens .

| Substrate | Product | Enzyme | Cofactors | Reference |

|---|---|---|---|---|

| 17α-Hydroxypregnenolone | DHEA + Acetic acid | CYP17A1 | NADPH, Cytochrome b₅ |

Key Findings :

-

The reaction proceeds via an FeO³⁺ intermediate , supported by kinetic solvent isotope effects .

-

Cytochrome b₅ increases lyase activity 10-fold in NADPH-dependent systems .

-

18O-labeling studies confirm molecular oxygen incorporation into acetic acid .

Oxidation to 17-Hydroxyprogesterone

3β-Hydroxysteroid dehydrogenase/isomerase (HSD3B1/2 ) converts 17α-hydroxypregnenolone into 17-hydroxyprogesterone , a precursor for cortisol and androstenedione .

| Substrate | Product | Enzyme | Cofactors | Reference |

|---|---|---|---|---|

| 17α-Hydroxypregnenolone | 17-Hydroxyprogesterone | HSD3B1/HSD3B2 | NAD⁺ |

Enzyme Specificity :

-

HSD3B1 and HSD3B2 exhibit bifunctional activity (dehydrogenase and isomerase) .

-

This reaction shifts steroids from the Δ⁵ pathway to the Δ⁴ pathway .

21-Hydroxylation by CYP21A2

Steroid 21-hydroxylase (CYP21A2) introduces a hydroxyl group at C21, producing 17α,21-dihydroxypregnenolone, a precursor for mineralocorticoids .

| Substrate | Product | Enzyme | Cofactors | Reference |

|---|---|---|---|---|

| 17α-Hydroxypregnenolone | 17α,21-Dihydroxypregnenolone | CYP21A2 | NADPH, Oxygen |

Pathway Context :

Secondary Hydroxylation Reactions

CYP17A1 catalyzes additional hydroxylation at C6β and C16 , producing metabolites with potential biological roles .

| Substrate | Product | Enzyme | Cofactors | Reference |

|---|---|---|---|---|

| 17α-Hydroxypregnenolone | 16α,17α-Dihydroxypregnenolone | CYP17A1 | NADPH, Cytochrome b₅ |

Key Observations :

Epoxidation and Further Modifications

Under specific conditions, 17α-hydroxypregnenolone undergoes epoxidation at the Δ⁵ double bond, yielding 5,6-epoxy derivatives .

| Substrate | Product | Conditions | Reference |

|---|---|---|---|

| 16α,17α-Dihydroxypregnenolone | 5,6-Epoxy-3β,16α,17α-trihydroxypregnan-20-one | CYP17A1, NADPH, Cytochrome b₅ |

Q & A

Basic Research Questions

Q. What is the biosynthetic role of 17α-hydroxypregnenolone in steroidogenesis, and how is its production regulated experimentally?

- 17α-Hydroxypregnenolone (17OHPreg) is a key intermediate in the Δ⁵ pathway of steroidogenesis, synthesized via CYP17A1-mediated hydroxylation of pregnenolone. It serves as a precursor for glucocorticoids, mineralocorticoids, androgens, and estrogens . To study its regulation, researchers often use adrenal or gonadal cell cultures treated with ACTH or angiotensin II to simulate hormonal stimulation. Enzyme activity assays (e.g., LC-MS or radioimmunoassays) quantify 17OHPreg levels, while siRNA knockdown of CYP17A1 or pharmacological inhibitors (e.g., ketoconazole) validate its biosynthetic role .

Q. Which analytical methods are most reliable for quantifying 17α-hydroxypregnenolone in biological samples?

- Stable isotope dilution gas chromatography-mass spectrometry (GC-MS) is the gold standard for specificity, particularly in plasma and tissue homogenates. Solid-phase extraction (SPE) using C18 cartridges and derivatization (e.g., methoxyamine-TMS) enhance detection sensitivity . Immunoassays are less specific due to cross-reactivity with structurally similar steroids like 17α-hydroxyprogesterone (17OHP), necessitating validation via chromatographic separation .

Q. How does 17α-hydroxypregnenolone function as a neuroactive steroid, and what experimental models are used to study this role?

- 17OHPreg modulates GABA-A and NMDA receptor activity, affecting neuronal excitability. In vitro electrophysiological studies using brain slices or primary neuronal cultures are paired with steroid depletion/repletion protocols. In vivo, transgenic mouse models with tissue-specific CYP17A1 knockout or intracerebroventricular infusion of 17OHPreg are employed to assess behavioral and cognitive outcomes .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in 17α-hydroxypregnenolone measurements between immunoassays and mass spectrometry?

- Immunoassays often overestimate 17OHPreg due to cross-reactivity with 17OHP, particularly in congenital adrenal hyperplasia (CAH) screening. To address this, researchers perform parallel analyses using immunoassays and GC-MS, followed by cross-validation with deuterated internal standards (e.g., [²H₂]-17OHPreg). Discrepancies are quantified via Bland-Altman plots, and method-specific reference ranges are established .

Q. How do isotopic labeling techniques (e.g., ¹³C, ²H) improve the study of 17α-hydroxypregnenolone metabolism in dynamic systems?

- Isotopic tracers like [13C₂, ²H₂]-17OHPreg enable precise tracking of metabolic flux in steroidogenic pathways. Pulse-chase experiments in adrenal cells or perfused organ models, combined with high-resolution LC-MS, reveal turnover rates and enzyme kinetics (e.g., HSD3B2 activity). Data are analyzed using computational modeling (e.g., isotopomer spectral analysis) to map pathway dynamics .

Q. What genetic or epigenetic factors influence 17α-hydroxypregnenolone levels, and how are these investigated in translational studies?

- Polymorphisms in CYP17A1 or HSD3B2 alter 17OHPreg synthesis. Genome-wide association studies (GWAS) in cohorts with adrenal disorders identify risk alleles, validated via CRISPR/Cas9-edited cell lines. Epigenetic regulation (e.g., methylation of CYP17A1 promoters) is assessed using bisulfite sequencing and chromatin immunoprecipitation (ChIP) in tissue samples .

Q. How do researchers address conflicting data on 17α-hydroxypregnenolone's role in cortisol synthesis under pathological conditions?

- Contradictory findings (e.g., elevated vs. suppressed 17OHPreg in adrenal insufficiency) are resolved by stratifying patients based on enzyme deficiencies (e.g., 3β-HSD vs. CYP21A2 mutations). Multi-omics approaches (transcriptomics, metabolomics) and in situ hybridization of adrenal glands clarify tissue-specific dysregulation .

Methodological Considerations

Q. What controls are essential when measuring 17α-hydroxypregnenolone in enzyme inhibition assays?

- Include negative controls (e.g., enzyme-free buffer) and positive controls (known inhibitors like abiraterone for CYP17A1). Use isotopically labeled internal standards to correct for matrix effects. Replicate experiments across multiple cell lines (e.g., H295R adrenocortical cells vs. primary cultures) to ensure generalizability .

Q. How are isotopic purity and stability of labeled 17α-hydroxypregnenolone standards validated for tracer studies?

- Isotopic enrichment is confirmed via nuclear magnetic resonance (NMR) and high-resolution MS. Accelerated stability studies (e.g., exposure to light, heat, or pH extremes) assess degradation kinetics. Batch-to-batch variability is minimized using certified reference materials (e.g., Cerilliant® standards) .

Data Presentation Guidelines

- Tables : Report retention times, mass transitions, and cross-reactivity percentages for analytical methods .

- Figures : Use pathway diagrams annotated with isotopic labels or enzyme kinetics curves with error bars reflecting triplicate measurements .

- References : Prioritize primary studies from journals with rigorous peer review (e.g., Journal of Clinical Endocrinology & Metabolism) over vendor catalogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.